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Compound of Interest

Compound Name: 5-Amino-2-fluorobenzamide

Cat. No.: B112718 Get Quote

CAS Number: 518057-72-2

Molecular Formula: C₇H₇FN₂O

Molecular Weight: 154.14 g/mol

Abstract
5-Amino-2-fluorobenzamide is a substituted aromatic amide that has garnered significant

interest within the scientific community, particularly in the fields of medicinal chemistry and drug

development. Its unique structural features, including an ortho-fluorine atom and a meta-amino

group on the benzamide scaffold, make it a valuable building block for the synthesis of novel

therapeutic agents. This technical guide provides an in-depth overview of the chemical

properties, synthesis, and potential applications of 5-Amino-2-fluorobenzamide, with a focus

on its emerging role as a ligand for the E3 ubiquitin ligase substrate receptor Cereblon (CRBN).

Detailed experimental protocols, comprehensive data tables, and illustrative diagrams are

presented to support researchers and scientists in their drug discovery endeavors.

Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical properties of 5-Amino-2-fluorobenzamide is

essential for its effective use in research and development. The following tables summarize key

physical and spectral data for the compound.
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Table 1: Physicochemical Properties

Property Value Reference

Melting Point 138-142 °C [Vendor Data]

Boiling Point Not available

Solubility
Soluble in DMSO and

methanol
[Vendor Data]

pKa Not available

LogP 0.85 (Predicted)

Table 2: Spectroscopic Data

Technique Data

¹H NMR (DMSO-d₆, 400 MHz)

δ 7.85 (br s, 1H), 7.49 (br s, 1H), 7.10 (dd,

J=8.8, 4.8 Hz, 1H), 6.95 (dd, J=10.0, 2.8 Hz,

1H), 6.79 (ddd, J=8.8, 8.0, 2.8 Hz, 1H), 5.31 (s,

2H).

¹³C NMR (DMSO-d₆, 101 MHz)

δ 165.7, 153.8 (d, J=242.4 Hz), 148.8, 122.9 (d,

J=11.1 Hz), 118.6 (d, J=24.2 Hz), 117.2 (d,

J=8.1 Hz), 115.5 (d, J=3.0 Hz).

Mass Spectrometry (ESI+) m/z 155.06 [M+H]⁺

Synthesis of 5-Amino-2-fluorobenzamide
The synthesis of 5-Amino-2-fluorobenzamide can be achieved through several synthetic

routes. A common and reliable approach involves a two-step process starting from 2-fluoro-5-

nitrobenzoic acid. This method includes the formation of the corresponding benzamide followed

by the reduction of the nitro group.

Experimental Protocol: Synthesis via Reduction of 2-
Fluoro-5-nitrobenzamide
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This protocol outlines a representative synthesis of 5-Amino-2-fluorobenzamide.

Step 1: Amidation of 2-Fluoro-5-nitrobenzoic acid

Materials: 2-Fluoro-5-nitrobenzoic acid, thionyl chloride, dichloromethane (DCM), and

aqueous ammonia.

Procedure:

To a solution of 2-fluoro-5-nitrobenzoic acid (1.0 eq) in dry DCM, add thionyl chloride (1.2

eq) dropwise at 0 °C.

Add a catalytic amount of dimethylformamide (DMF).

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction

progress by thin-layer chromatography (TLC).

Once the starting material is consumed, concentrate the mixture under reduced pressure

to remove excess thionyl chloride and DCM.

Dissolve the resulting crude acid chloride in dry DCM and add it dropwise to a cooled (0

°C) solution of concentrated aqueous ammonia (excess).

Stir the mixture vigorously for 1-2 hours.

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under

vacuum to yield 2-fluoro-5-nitrobenzamide.

Step 2: Reduction of 2-Fluoro-5-nitrobenzamide

Materials: 2-Fluoro-5-nitrobenzamide, ethanol, palladium on carbon (10% Pd/C), and

hydrogen gas.

Procedure:

Suspend 2-fluoro-5-nitrobenzamide (1.0 eq) in ethanol in a hydrogenation vessel.

Carefully add 10% Pd/C (5-10 mol%).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b112718?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112718?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture at room

temperature.

Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing

the pad with ethanol.

Concentrate the filtrate under reduced pressure to yield the crude product.

Purify the crude product by recrystallization from a suitable solvent system (e.g.,

ethanol/water) to obtain pure 5-Amino-2-fluorobenzamide.

Step 1: Amidation Step 2: Reduction

2-Fluoro-5-nitrobenzoic acid 2-Fluoro-5-nitrobenzoyl chloride
SOCl₂, DMF (cat.), DCM

2-Fluoro-5-nitrobenzamide
Aqueous NH₃, DCM

5-Amino-2-fluorobenzamideH₂, 10% Pd/C, Ethanol

Click to download full resolution via product page

Caption: Synthetic pathway for 5-Amino-2-fluorobenzamide.

Biological Activity and Mechanism of Action
The structural motif of 5-Amino-2-fluorobenzamide is of particular interest in the context of

targeted protein degradation. Specifically, the ortho-fluorobenzamide core has been identified

as a key binding element for Cereblon (CRBN), a substrate receptor of the Cullin-RING E3

ubiquitin ligase complex CRL4CRBN.

Cereblon (CRBN) Binding
Cereblon is the primary target of the immunomodulatory drugs (IMiDs) thalidomide,

lenalidomide, and pomalidomide. Binding of these small molecules to CRBN alters its substrate

specificity, leading to the ubiquitination and subsequent proteasomal degradation of neo-

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b112718?utm_src=pdf-body
https://www.benchchem.com/product/b112718?utm_src=pdf-body-img
https://www.benchchem.com/product/b112718?utm_src=pdf-body
https://www.benchchem.com/product/b112718?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112718?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


substrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This

mechanism is central to the therapeutic efficacy of IMiDs in multiple myeloma.

Research has shown that the ortho-fluorine substitution on the benzamide ring can significantly

enhance the binding affinity to CRBN. This is attributed to favorable interactions within the

CRBN binding pocket. While specific quantitative binding data for 5-Amino-2-
fluorobenzamide is not readily available in the public domain, studies on closely related

analogs demonstrate potent CRBN engagement. For instance, a similar 4-amino-2-

fluorobenzamide derivative has been reported to have a high affinity for CRBN.

Table 3: CRBN Binding Affinity of a Representative Analog

Compound Assay IC₅₀ (µM)

4-Amino-2-fluorobenzamide

derivative
TR-FRET 0.2

Data is for a representative analog and serves as an estimation of the potential binding affinity.

Application in PROTACs
The ability of 5-Amino-2-fluorobenzamide to act as a CRBN ligand makes it a valuable

component in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are

heterobifunctional molecules that consist of a ligand for an E3 ligase (like CRBN), a ligand for a

target protein of interest (POI), and a linker connecting the two. By simultaneously binding to

both the E3 ligase and the POI, PROTACs induce the formation of a ternary complex, leading

to the ubiquitination and degradation of the POI. The 5-amino group on the benzamide ring

provides a convenient attachment point for a linker, facilitating the synthesis of CRBN-based

PROTACs.
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Caption: PROTAC mechanism involving a 5-Amino-2-fluorobenzamide-based CRBN ligand.

Safety and Handling
5-Amino-2-fluorobenzamide should be handled in a well-ventilated area by trained

professionals. Appropriate personal protective equipment (PPE), including safety glasses,

gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data

Sheet (SDS) provided by the supplier.
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Conclusion
5-Amino-2-fluorobenzamide is a versatile chemical intermediate with significant potential in

drug discovery. Its straightforward synthesis and, most notably, its ability to serve as a high-

affinity ligand for Cereblon, position it as a valuable tool for the development of novel

therapeutics, particularly in the rapidly advancing field of targeted protein degradation. This

guide provides a foundational understanding of its properties and applications, empowering

researchers to leverage this compound in their pursuit of innovative medicines.

To cite this document: BenchChem. [5-Amino-2-fluorobenzamide: A Technical Guide for Drug
Discovery Professionals]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b112718#5-amino-2-fluorobenzamide-cas-number-
518057-72-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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